molecular formula C27H23NO5 B11683842 3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

Katalognummer: B11683842
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: FIJRAIWSTKWCFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

The synthesis of 3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in the synthesis include acetyl chloride, methyl iodide, and benzoic anhydride. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

3-acetyl-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate can be compared with other indole derivatives such as:

    3-methyl-1-phenyl-1H-indole: Known for its anticancer properties.

    2-methyl-1H-indole-3-carboxylic acid: Studied for its antimicrobial activity.

    1H-indole-3-acetic acid: A plant hormone involved in growth regulation.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C27H23NO5

Molekulargewicht

441.5 g/mol

IUPAC-Name

[3-acetyl-2-methyl-1-(4-methylphenyl)indol-5-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C27H23NO5/c1-16-9-11-20(12-10-16)28-17(2)26(18(3)29)23-15-21(13-14-24(23)28)33-27(31)22-7-5-6-8-25(22)32-19(4)30/h5-15H,1-4H3

InChI-Schlüssel

FIJRAIWSTKWCFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.